Cas no 1394953-56-0 (5-nitropyridine-2,3-diol)

5-nitropyridine-2,3-diol structure
5-nitropyridine-2,3-diol structure
商品名:5-nitropyridine-2,3-diol
CAS番号:1394953-56-0
MF:C5H4N2O4
メガワット:156.096261024475
MDL:MFCD23110739
CID:5244175

5-nitropyridine-2,3-diol 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyridinone, 3-hydroxy-5-nitro-
    • 5-nitropyridine-2,3-diol
    • MDL: MFCD23110739
    • インチ: 1S/C5H4N2O4/c8-4-1-3(7(10)11)2-6-5(4)9/h1-2,8H,(H,6,9)
    • InChIKey: SKQGLQLCALFKLM-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)NC=C([N+]([O-])=O)C=C1O

5-nitropyridine-2,3-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-269158-5g
5-nitropyridine-2,3-diol
1394953-56-0
5g
$1420.0 2023-09-11
Enamine
EN300-269158-10.0g
5-nitropyridine-2,3-diol
1394953-56-0
10.0g
$1786.0 2023-03-01
Enamine
EN300-269158-1.0g
5-nitropyridine-2,3-diol
1394953-56-0
1.0g
$541.0 2023-03-01
Enamine
EN300-269158-10g
5-nitropyridine-2,3-diol
1394953-56-0
10g
$1786.0 2023-09-11
Enamine
EN300-269158-5.0g
5-nitropyridine-2,3-diol
1394953-56-0
5.0g
$1420.0 2023-03-01
Enamine
EN300-269158-2.5g
5-nitropyridine-2,3-diol
1394953-56-0
2.5g
$1122.0 2023-09-11
Enamine
EN300-269158-1g
5-nitropyridine-2,3-diol
1394953-56-0
1g
$541.0 2023-09-11

5-nitropyridine-2,3-diol 関連文献

5-nitropyridine-2,3-diolに関する追加情報

Introduction to 5-nitropyridine-2,3-diol (CAS No. 1394953-56-0)

5-nitropyridine-2,3-diol, identified by the Chemical Abstracts Service Number (CAS No.) 1394953-56-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic nitro compound has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry and material science. The presence of both nitro and diol functional groups imparts unique reactivity, making it a valuable intermediate in synthesizing more complex molecules.

The molecular structure of 5-nitropyridine-2,3-diol consists of a pyridine ring substituted with a nitro group at the 5-position and hydroxyl groups at the 2- and 3-positions. This arrangement creates a highly reactive system, capable of participating in various chemical transformations such as nucleophilic substitution, oxidation-reduction reactions, and condensation processes. The compound’s ability to undergo selective functionalization makes it particularly useful in the development of pharmacophores for drug discovery.

In recent years, 5-nitropyridine-2,3-diol has been explored in several cutting-edge research areas. One notable application lies in its role as a precursor for designing novel bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting enzyme-catalyzed pathways relevant to neurological disorders. The nitro group can be reduced to an amine, enabling further derivatization into more complex structures with potential therapeutic effects.

Moreover, the diol functionality provides opportunities for chiral synthesis and stereochemical control. This aspect has been exploited in creating enantiomerically pure compounds, which are often required for optimal biological activity. The compound’s adaptability in multi-step syntheses has made it a staple in academic and industrial laboratories alike.

Recent advancements in computational chemistry have further highlighted the utility of 5-nitropyridine-2,3-diol. Molecular modeling studies suggest that its scaffold can be engineered to enhance binding affinity to specific biological targets. These insights have guided experimental efforts toward optimizing lead compounds for drug development pipelines.

The synthesis of 5-nitropyridine-2,3-diol typically involves nitration of pyridine derivatives followed by selective hydroxylation. Modern synthetic methodologies emphasize green chemistry principles, reducing waste and improving yields through catalytic processes. Such innovations align with global efforts to make pharmaceutical production more sustainable.

Industrial applications of 5-nitropyridine-2,3-diol extend beyond pharmaceuticals into specialty chemicals. Its derivatives exhibit interesting electronic properties, making it a candidate for developing organic semiconductors and advanced materials. The integration of this compound into functional materials underscores its broad utility across multiple scientific disciplines.

Future research directions for 5-nitropyridine-2,3-diol may include exploring its role in photodynamic therapy and antimicrobial agents. The compound’s ability to generate reactive oxygen species under light irradiation could open new avenues for treating infections or cancerous growths. Additionally, its potential as a catalyst or ligand in asymmetric synthesis remains an exciting frontier.

The regulatory landscape surrounding 5-nitropyridine-2,3-diol is designed to ensure safe handling while fostering innovation. Manufacturers and researchers adhere to stringent guidelines to minimize environmental impact and ensure worker safety. These measures underscore the importance of responsible chemical management in advancing scientific progress.

In conclusion,5-nitropyridine-2,3-diol (CAS No. 1394953-56-0) stands as a pivotal compound with far-reaching implications in chemistry and medicine. Its unique structural features and reactivity profile continue to inspire new synthetic strategies and applications. As research progresses, this versatile molecule is poised to play an even greater role in shaping the future of chemical biology and material science.

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